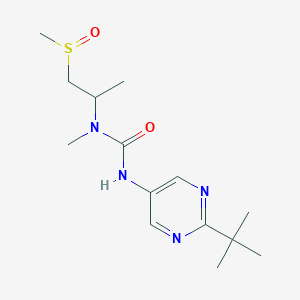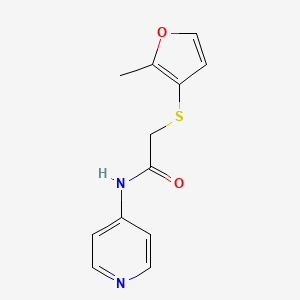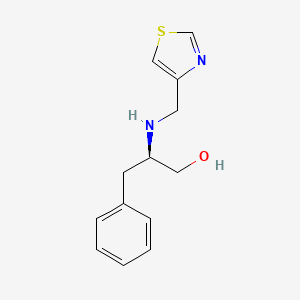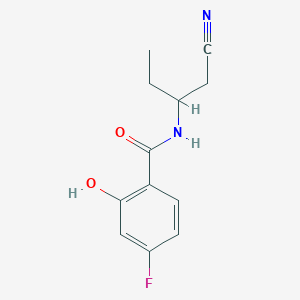
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme involved in the degradation of incretin hormones that regulate glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea have been studied in various research studies. This compound has been shown to reduce inflammation, cancer cell growth, and improve glucose metabolism. It has also been shown to reduce insulin resistance and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea in lab experiments include its potential applications in various scientific research fields, its ability to inhibit certain enzymes, and its potential to reduce inflammation, cancer cell growth, and improve glucose metabolism. The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy, and the need for appropriate dosing and administration.
Future Directions
There are several future directions for research on 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea. These include further studies on its anti-inflammatory, anti-cancer, and anti-diabetic properties, and its potential applications in other scientific research fields. Future research should also focus on determining the safety and efficacy of this compound, and the appropriate dosing and administration for its potential therapeutic use. Additionally, research should focus on the development of novel derivatives of this compound with improved properties and potential therapeutic applications.
In conclusion, 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound with potential applications in various scientific research fields. Its ability to inhibit certain enzymes, reduce inflammation, cancer cell growth, and improve glucose metabolism make it a promising compound for further research. However, further studies are needed to determine its safety and efficacy, and the appropriate dosing and administration for its potential therapeutic use.
Synthesis Methods
The synthesis of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has been reported in various research studies. One of the methods involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)urea in the presence of a base. Another method involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)thiourea.
Scientific Research Applications
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. It has also been shown to improve glucose tolerance and insulin sensitivity, which can be beneficial for individuals with diabetes.
properties
IUPAC Name |
3-(2-tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-10(9-21(6)20)18(5)13(19)17-11-7-15-12(16-8-11)14(2,3)4/h7-8,10H,9H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOKUTXMLNUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)C(=O)NC1=CN=C(N=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)